molecular formula C21H40O4 B165414 (2r)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate CAS No. 129731-08-4

(2r)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate

Cat. No. B165414
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-GDCKJWNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,3-Dihydroxypropyl (9Z)-Octadec-9-Enoate is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as DPE and is a derivative of linoleic acid. DPE has been studied for its anti-inflammatory, anti-cancer, and anti-obesity properties.

Scientific Research Applications

Chemical Synthesis and Reactions

  • (2R)-2,3-Dihydroxypropyl (9Z)-Octadec-9-Enoate, a derivative of fatty acids, has been explored in various chemical syntheses and reactions. For instance, its epoxidation reactions have been studied, showing the potential to form monoepoxy derivatives in high yields, as reported by (Lie Ken Jie & Pasha, 1998) and (Lie Ken Jie & Alam, 2001).

Pharmaceutical and Cosmetic Applications

  • The compound has applications in the pharmaceutical and cosmetic industries, particularly due to its phase behavior. (Kim et al., 2009) discussed the use of a coarse-grained model of monoolein (which includes (2R)-2,3-Dihydroxypropyl (9Z)-Octadec-9-Enoate) to understand its lipid bilayer phase in mesoscale, indicating its importance in these industries.

Esterification Methods

  • Research by (Pan et al., 2003) demonstrated a new and efficient method for the esterification of carboxylic acids, including (2R)-2,3-Dihydroxypropyl (9Z)-Octadec-9-Enoate, with simple alcohols using cerium(IV) ammonium nitrate, contributing to synthetic chemistry methodologies.

Oxidation Studies

  • The oxidative behavior of this compound has been examined, as seen in the work of (Gold & Skellon, 1959) and (Killops, 1986), focusing on the formation and decomposition of hydroperoxides during autoxidation.

Polymer Synthesis

  • Additionally, this compound has been utilized in the synthesis of polymers. (More et al., 2011) discussed the use of fatty acid derivatives, including (2R)-2,3-Dihydroxypropyl (9Z)-Octadec-9-Enoate, for the synthesis of polycarbonates and poly(ester carbonate)s, highlighting its utility in polymer chemistry.

Transdermal Delivery Applications

  • In a study by (Zhao et al., 2011), the enhancement of percutaneous absorption of certain alkaloids was evaluated using a derivative of this compound, demonstrating its potential use in transdermal drug delivery.

properties

CAS RN

129731-08-4

Product Name

(2r)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1

InChI Key

RZRNAYUHWVFMIP-GDCKJWNLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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